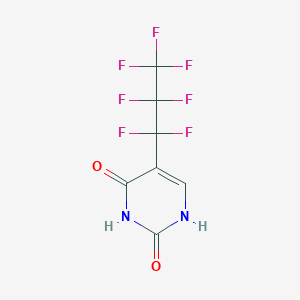
5-Heptafluoropropyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Heptafluoropropyluracil: is a fluorinated derivative of uracil, a pyrimidine nucleobase This compound is characterized by the presence of a heptafluoropropyl group attached to the uracil ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptafluoropropyluracil typically involves the introduction of a heptafluoropropyl group to the uracil ring. One common method is the nucleophilic substitution reaction where uracil is reacted with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Heptafluoropropyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The heptafluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptafluoropropyluracil oxides, while substitution with amines may produce heptafluoropropylamino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Heptafluoropropyluracil is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical stability and reactivity.
Biology and Medicine: In biological and medicinal research, fluorinated uracil derivatives are investigated for their potential as antiviral and anticancer agents
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its applications include the production of fluorinated polymers and coatings with improved performance characteristics.
Wirkmechanismus
The mechanism of action of 5-Heptafluoropropyluracil involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes involved in nucleic acid synthesis, thereby exerting its antiviral or anticancer effects. The presence of the heptafluoropropyl group can enhance the compound’s binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A widely used anticancer agent with a similar structure but different fluorination pattern.
5-Trifluoromethyluracil: Another fluorinated uracil derivative with distinct chemical and biological properties.
Uniqueness: 5-Heptafluoropropyluracil is unique due to the presence of the heptafluoropropyl group, which imparts distinct physicochemical properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity.
Eigenschaften
CAS-Nummer |
60007-37-6 |
|---|---|
Molekularformel |
C7H3F7N2O2 |
Molekulargewicht |
280.10 g/mol |
IUPAC-Name |
5-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H3F7N2O2/c8-5(9,6(10,11)7(12,13)14)2-1-15-4(18)16-3(2)17/h1H,(H2,15,16,17,18) |
InChI-Schlüssel |
HFWQHAOXBQBFQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


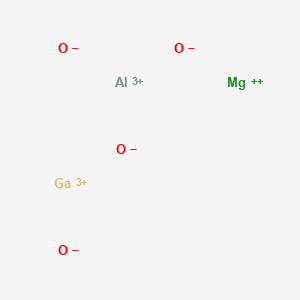
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
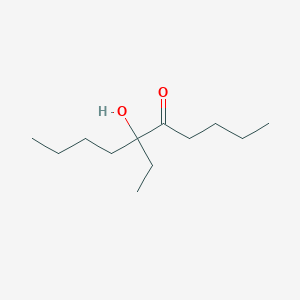
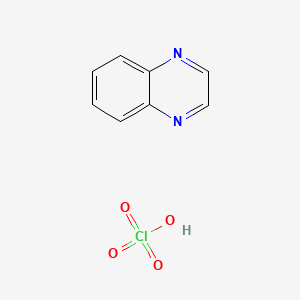
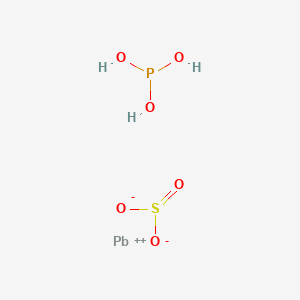
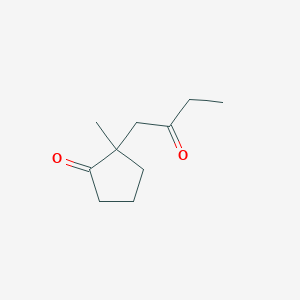
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
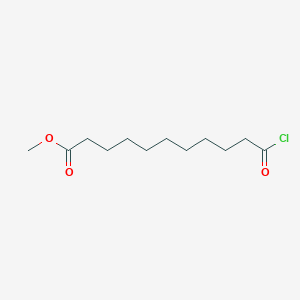
![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
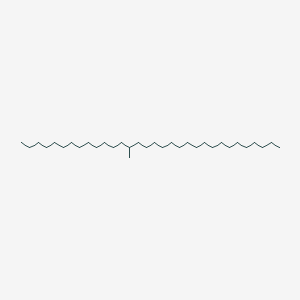

![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)

![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
